N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide
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Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H22ClN3O2S and its molecular weight is 427.95. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Environmental Impact
Synthetic Approaches and Importance
The compound is closely related to synthetic methodologies for pharmaceuticals such as clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, highlighting the importance of facile synthetic approaches for such compounds. The review by Saeed et al. (2017) discusses the synthetic methods of (S)-clopidogrel, emphasizing the need for efficient synthesis due to its significant pharmaceutical demand, underlining the synthetic community's efforts to develop and improve synthetic methodologies for such complex molecules (Saeed et al., 2017).
Environmental Persistence and Toxicity
The environmental presence and impact of similar complex organic compounds, including their persistence, toxicity, and degradation pathways, have been extensively studied. For instance, Werner et al. (2012) and Bedoux et al. (2012) review the occurrence, toxicity, and degradation of environmental contaminants such as chlorophenols and antimicrobial agents like triclosan, respectively. These studies provide insights into how complex organic molecules interact with the environment, including their degradation patterns, toxicological profiles, and potential for bioaccumulation, which could be relevant for understanding the environmental behavior of the compound (Werner et al., 2012); (Bedoux et al., 2012).
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-14(27)26-11-8-17-18(12-24)20(29-19(17)13-26)25-21(28)22(9-2-3-10-22)15-4-6-16(23)7-5-15/h4-7H,2-3,8-11,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYSXBYJUJDLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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